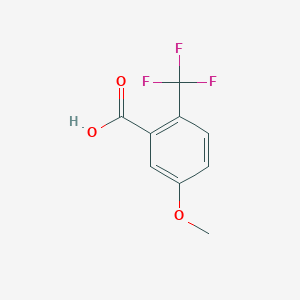

5-methoxy-2-(trifluoromethyl)Benzoic acid

Description

BenchChem offers high-quality 5-methoxy-2-(trifluoromethyl)Benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-2-(trifluoromethyl)Benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDOWBGYPYBWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733753 | |

| Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-31-4 | |

| Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-2-(trifluoromethyl)benzoic acid

Introduction

5-methoxy-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic incorporation of a methoxy group and a trifluoromethyl substituent onto the benzoic acid scaffold imparts a unique combination of electronic and steric properties. These modifications can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block in drug discovery and the development of advanced materials.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 5-methoxy-2-(trifluoromethyl)benzoic acid, offering both theoretical predictions and established experimental protocols for their determination.

Molecular Identity and Structure

A foundational understanding of a compound begins with its fundamental identifiers and structural representation.

| Identifier | Value | Source |

| CAS Number | 716-31-4 | [3][4] |

| Molecular Formula | C9H7F3O3 | [3][5] |

| Molecular Weight | 220.15 g/mol | [3][6] |

| SMILES | COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | [4][5] |

| InChI | InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | [5] |

The structural arrangement of the methoxy and trifluoromethyl groups on the benzoic acid ring is crucial to its chemical behavior. The electron-donating nature of the methoxy group and the strong electron-withdrawing effect of the trifluoromethyl group create a distinct electronic profile that governs its reactivity and acidity.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-methoxy-2-(trifluoromethyl)benzoic acid. It is important to note that some of these values are predicted and should be confirmed through experimental validation for critical applications.

| Property | Value | Details | Source |

| Melting Point | 95-96 °C | [3] | |

| Boiling Point | 294.4±40.0 °C | (Predicted) | [3] |

| Density | 1.380±0.06 g/cm³ | (Predicted) | [3] |

| pKa | 3.11±0.36 | (Predicted) | [3] |

| logP | 2.3 | (Predicted XlogP) | [5] |

Solubility and Partitioning Behavior

The solubility and lipophilicity of a compound are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

The presence of the carboxylic acid group suggests that the solubility of 5-methoxy-2-(trifluoromethyl)benzoic acid is pH-dependent.[7] It is expected to be more soluble in alkaline aqueous solutions due to the formation of the carboxylate salt. In organic solvents, its solubility is likely to be higher in polar organic solvents like ethanol and acetone.[7] The trifluoromethyl group enhances the compound's lipophilicity, which can improve its ability to cross cell membranes.[2]

Experimental Determination of Physicochemical Properties

To ensure the highest level of scientific integrity, experimental determination of key physicochemical parameters is paramount. The following sections provide detailed protocols for the determination of pKa and logP.

Protocol for pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard and reliable method for its determination.[8][9]

Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.[9][10]

Methodology:

-

Preparation of Solutions:

-

Instrumentation:

-

Calibrate a pH meter using the standard buffer solutions.[8]

-

Use a magnetic stirrer and stir bar to ensure proper mixing.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 5-methoxy-2-(trifluoromethyl)benzoic acid solution into a beaker.[8]

-

Immerse the calibrated pH electrode into the solution.

-

Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[8]

-

Continue the titration until the pH has risen significantly, well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.

-

The pKa is equal to the pH at the half-equivalence point.[10]

-

For robust data, perform the titration in triplicate.[8]

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for logP Determination by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water, and is a key indicator of lipophilicity.[11][12] The shake-flask method is considered the gold standard for its determination.[13][14]

Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[11]

Methodology:

-

Preparation of Phases:

-

Sample Preparation:

-

Partitioning:

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.[11]

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.[11]

-

Allow the phases to separate completely, often aided by centrifugation.[11]

-

-

Quantification:

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

The logP is the base-10 logarithm of P.

-

Caption: Workflow for logP determination by the shake-flask method.

Stability and Reactivity

5-methoxy-2-(trifluoromethyl)benzoic acid is expected to be stable at room temperature in a closed container under normal storage and handling conditions.[15] As a carboxylic acid, it will react with bases to form salts. It is incompatible with strong oxidizing agents and strong reducing agents.[15] The trifluoromethyl group is generally stable and enhances the overall stability of the molecule.[7]

Applications and Significance

The unique physicochemical properties of 5-methoxy-2-(trifluoromethyl)benzoic acid make it a valuable intermediate in several areas:

-

Pharmaceuticals: The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates.[2] The overall structure can serve as a scaffold for the synthesis of various therapeutic agents.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides with improved efficacy.[1]

-

Materials Science: Fluorinated organic molecules are used in the development of advanced materials with specific optical and electronic properties.

References

- 5-Methoxy-2-(trifluoromethyl)benzoic acid CAS#: 716-31-4 - ChemicalBook. (URL: )

-

5-methoxy-2-(trifluoromethyl)benzoic acid (C9H7F3O3) - PubChemLite. (URL: [Link])

-

LogP / LogD shake-flask method - Protocols.io. (URL: [Link])

-

4-(Trifluoromethyl)benzoic acid - Solubility of Things. (URL: [Link])

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

-

Shake Flask logK - Lokey Lab Protocols. (URL: [Link])

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (URL: [Link])

-

Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (URL: [Link])

-

Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | C9H9FO3 | CID 10035289 - PubChem. (URL: [Link])

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (URL: [Link])

-

5 Fluoro 2 Methoxybenzoic Acid Manufacturer - Enanti Labs. (URL: [Link])

-

5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. (URL: [Link])

-

(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. (URL: [Link])

-

Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by - Lifescience Global. (URL: [Link])

-

3-trifluoromethylbenzoic acid (Ref: RE-54488) - AERU. (URL: [Link])

-

5-Methoxy-2-(trifluoromethyl)benzoic acid. (URL: [Link])

-

2-Methoxy-5-(trifluoromethyl)benzoic acid (C007B-529074) - Cenmed Enterprises. (URL: [Link])

-

2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem. (URL: [Link])

-

3-(Trifluoromethyl)benzoic acid - the NIST WebBook. (URL: [Link])

-

The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. (URL: [Link])

-

2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem. (URL: [Link])

-

5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem. (URL: [Link])

-

2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID - precisionFDA. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Methoxy-2-(trifluoromethyl)benzoic acid CAS#: 716-31-4 [m.chemicalbook.com]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. PubChemLite - 5-methoxy-2-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. web.williams.edu [web.williams.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. researchgate.net [researchgate.net]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. 3-(Trifluoromethyl)benzoic acid(454-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

spectroscopic data for 5-methoxy-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methoxy-2-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-methoxy-2-(trifluoromethyl)benzoic acid, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating fundamental principles with detailed experimental protocols and data interpretation strategies, this guide serves as a valuable resource for ensuring the structural elucidation and purity assessment of this compound. While a complete experimental dataset for 5-methoxy-2-(trifluoromethyl)benzoic acid is not publicly available, this guide leverages data from its isomer, 2-methoxy-5-(trifluoromethyl)benzoic acid, and related analogs to provide robust predicted data and interpretation frameworks.

Introduction to 5-methoxy-2-(trifluoromethyl)benzoic acid

5-methoxy-2-(trifluoromethyl)benzoic acid (C9H7F3O3) is a substituted aromatic carboxylic acid.[1] The presence of a trifluoromethyl group, a methoxy group, and a carboxylic acid function on the benzene ring makes it a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule, making it a common substituent in pharmaceutical candidates. The methoxy and carboxylic acid groups offer sites for further chemical modification. Given its potential utility, a thorough understanding of its spectroscopic properties is essential for synthesis verification, quality control, and reaction monitoring.

Core Principles of Spectroscopic Analysis for Fluorinated Benzoic Acids

The spectroscopic analysis of fluorinated benzoic acids like 5-methoxy-2-(trifluoromethyl)benzoic acid relies on the unique properties of its functional groups and the overall electronic structure of the molecule.

-

¹H, ¹³C, and ¹⁹F NMR Spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.

-

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, notably the O-H and C=O stretches of the carboxylic acid, the C-O stretch of the methoxy group, and the C-F stretches of the trifluoromethyl group.

-

Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation patterns, which can be used to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-methoxy-2-(trifluoromethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.

Theoretical Basis for ¹H, ¹³C, and ¹⁹F NMR

The electron-withdrawing trifluoromethyl group is expected to deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, the electron-donating methoxy group will shield adjacent nuclei, causing an upfield shift. In ¹⁹F NMR, the trifluoromethyl group will appear as a singlet, and its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

Detailed Experimental Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 5-methoxy-2-(trifluoromethyl)benzoic acid.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is typically used.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT, DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types.

-

For ¹⁹F NMR, a simple pulse-acquire sequence is usually sufficient.

-

Predicted ¹H, ¹³C, and ¹⁹F NMR Data and Interpretation

Based on the analysis of related structures, the following NMR data can be predicted for 5-methoxy-2-(trifluoromethyl)benzoic acid:

Table 1: Predicted NMR Spectroscopic Data for 5-methoxy-2-(trifluoromethyl)benzoic acid

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~10-13 | br s | COOH |

| ¹H | ~7.5-7.8 | m | Aromatic CH |

| ¹H | ~7.0-7.3 | m | Aromatic CH |

| ¹H | ~3.9 | s | OCH₃ |

| ¹³C | ~165-170 | s | COOH |

| ¹³C | ~160 | s | C-OCH₃ |

| ¹³C | ~130-140 | q | C-CF₃ |

| ¹³C | ~110-130 | s | Aromatic CH |

| ¹³C | ~122 | q | CF₃ |

| ¹³C | ~56 | s | OCH₃ |

| ¹⁹F | ~ -60 to -65 | s | CF₃ |

Disclaimer: These are predicted values based on analogous compounds and established principles. Actual experimental values may vary.

NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Fundamental Principles of IR Spectroscopy

IR radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the functional groups they are part of. For 5-methoxy-2-(trifluoromethyl)benzoic acid, key vibrations include the O-H and C=O stretches of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and the strong C-F stretches of the trifluoromethyl group.

Experimental Protocol for IR Analysis (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Lower the anvil to press the sample against the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Spectral Interpretation

The IR spectrum of the isomeric 2-methoxy-5-(trifluoromethyl)benzoic acid provides a good reference for the expected absorptions.[2]

Table 2: Characteristic IR Absorptions for Methoxy-(trifluoromethyl)benzoic Acids

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Weak |

| C-F stretch (trifluoromethyl) | 1100-1350 | Very Strong |

| C-O stretch (ether & acid) | 1000-1300 | Strong |

Functional Groups and IR Peaks

Caption: Key functional groups and their IR peaks.

Mass Spectrometry (MS)

MS is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

Principles of Mass Spectrometry

In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Predicted Mass Spectrum Analysis

The predicted monoisotopic mass of 5-methoxy-2-(trifluoromethyl)benzoic acid (C9H7F3O3) is 220.03473 Da.[1]

Table 3: Predicted m/z Values for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.04201 |

| [M+Na]⁺ | 243.02395 |

| [M-H]⁻ | 219.02745 |

Data from PubChem for the target molecule.[1]

Predicted Fragmentation Pathway

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-methoxy-2-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-methoxy-2-(trifluoromethyl)benzoic acid, a substituted aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of spectral features, the rationale behind chemical shifts and coupling patterns, and robust experimental protocols for data acquisition. By integrating fundamental NMR principles with practical insights, this guide serves as an authoritative resource for the structural elucidation of this and similar complex small molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 5-methoxy-2-(trifluoromethyl)benzoic acid (Molecular Formula: C₉H₇F₃O₃, Molecular Weight: 220.14 g/mol ), which possesses a complex substitution pattern on its benzene ring, NMR is indispensable for unambiguous structural verification.[1]

The molecule features three key substituents on the benzoic acid core:

-

A strongly electron-withdrawing trifluoromethyl group (-CF₃) at the C-2 position.

-

An electron-donating methoxy group (-OCH₃) at the C-5 position.

-

An electron-withdrawing carboxylic acid group (-COOH) at the C-1 position.

The interplay of the electronic effects (induction and resonance) of these groups governs the magnetic shielding and deshielding of the various nuclei, resulting in a characteristic and predictable NMR fingerprint.[2][3] This guide will dissect the ¹H and ¹³C NMR spectra, providing a logical framework for their interpretation.

Figure 1: Structure of 5-methoxy-2-(trifluoromethyl)benzoic acid with atom numbering.

Experimental Protocols for High-Quality NMR Data Acquisition

The acquisition of clean, high-resolution NMR spectra is foundational to accurate analysis. The following protocols are recommended for compounds like 5-methoxy-2-(trifluoromethyl)benzoic acid.

Sample Preparation

A well-prepared sample is critical to avoid artifacts and ensure good spectral quality.[4][5]

-

Weighing the Sample: For a standard 5 mm NMR tube, use 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6][7][8]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives. The required volume is typically 0.6-0.7 mL.[6]

-

Dissolution: Dissolve the sample in the solvent within a small vial before transferring it to the NMR tube. This ensures complete dissolution and homogeneity.[6][7] If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette.[4][6]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

-

Tube Cleaning: Ensure the NMR tube is clean and free of scratches or defects to prevent poor shimming and distorted peak shapes.[4][5]

Spectrometer Parameters

The following parameters are suggested for a 400 MHz spectrometer and can be scaled for other field strengths.[9]

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |

| Pulse Sequence | zg30 | zgpg30 (proton decoupled) | Standard single-pulse experiment for ¹H; proton decoupling for ¹³C simplifies the spectrum to singlets and enhances signal via the Nuclear Overhauser Effect (NOE).[9][10] |

| Spectral Width (sw) | ~15 ppm | ~220 ppm | Sufficient to cover all expected proton and carbon signals for a typical organic molecule. |

| Acquisition Time (aq) | 2-4 seconds | 1-2 seconds | Balances resolution with experiment time. Longer acquisition times provide better resolution.[11][12] |

| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | Allows for sufficient relaxation of nuclei between scans, crucial for quantitative analysis and preventing signal saturation, especially for quaternary carbons in ¹³C NMR.[11][12] |

| Number of Scans (ns) | 8-16 | 128-1024+ | Fewer scans are needed for the sensitive ¹H nucleus; more scans are required for the low-abundance ¹³C nucleus to achieve a good signal-to-noise ratio.[9][12] |

| Pulse Width (p1) | 45° flip angle | 30°-45° flip angle | A reduced flip angle allows for a shorter relaxation delay, optimizing signal acquisition over time, particularly for ¹³C spectra with long T1 relaxation times.[11][13] |

Data Processing

-

Fourier Transformation (FT): Converts the time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are purely absorptive (positive).

-

Baseline Correction: Flattens the baseline of the spectrum for accurate integration and peak picking.

-

Referencing: Calibrates the chemical shift axis relative to the internal standard or the residual solvent signal.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting patterns).

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | > 10 | broad singlet (br s) | - | 1H |

| H-6 | ~7.6 - 7.8 | doublet (d) | Jmeta ≈ 2-3 | 1H |

| H-4 | ~7.2 - 7.4 | doublet of doublets (dd) | Jortho ≈ 8-9, Jmeta ≈ 2-3 | 1H |

| H-3 | ~7.0 - 7.2 | doublet (d) | Jortho ≈ 8-9 | 1H |

| -OCH₃ | ~3.9 | singlet (s) | - | 3H |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Interpretation of Spectral Features

The aromatic region of the spectrum is particularly informative. The relative positions of the signals are dictated by the electronic nature of the substituents.

-

-COOH and -CF₃ Groups: These are strong electron-withdrawing groups that deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2][14]

-

-OCH₃ Group: This is an electron-donating group that shields adjacent protons, shifting their signals upfield (to a lower ppm value).[2][15]

Signal Assignments:

-

H-6: This proton is ortho to the electron-donating -OCH₃ group and meta to the electron-withdrawing -COOH group. It experiences coupling only to H-4 (meta-coupling, J ≈ 2-3 Hz), appearing as a narrow doublet.

-

H-4: This proton is ortho to the -OCH₃ group and meta to the -CF₃ group. It is coupled to both H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the strongly electron-withdrawing -CF₃ group and para to the electron-donating -OCH₃ group. It is coupled only to H-4 (ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet.

-

-OCH₃ Protons: These three protons are equivalent and not coupled to any other protons, thus appearing as a sharp singlet.

-

-COOH Proton: The acidic proton is highly deshielded and often exchanges with trace water in the solvent, leading to a broad singlet at a very downfield chemical shift. Its visibility can be dependent on the solvent and sample purity.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (if coupled to F) |

| C=O (Carboxyl) | ~165-170 | singlet |

| C-5 (C-OCH₃) | ~160-165 | singlet |

| C-1 (C-COOH) | ~135-140 | singlet |

| C-3 | ~125-130 | singlet |

| C-2 (C-CF₃) | ~120-125 | quartet (q, ²JCF) |

| CF₃ | ~120-125 | quartet (q, ¹JCF) |

| C-6 | ~115-120 | singlet |

| C-4 | ~110-115 | singlet |

| -OCH₃ | ~55-60 | singlet |

Note: Predicted chemical shifts are estimates. The CF₃ and C-2 signals will exhibit splitting due to C-F coupling.

Interpretation of Spectral Features

-

Substituent Effects: The electron-donating methoxy group strongly shields the carbon it is attached to (C-5), shifting it downfield due to resonance effects common in substituted benzenes. Conversely, the electron-withdrawing groups cause a deshielding effect on their attached carbons (C-1 and C-2).[16]

-

Carboxyl Carbon (C=O): This carbon is in a high oxidation state and bonded to two electronegative oxygen atoms, causing it to appear far downfield.[17]

-

Methoxy Carbon (-OCH₃): Appears in the typical region for sp³-hybridized carbons attached to an oxygen atom.

-

Fluorine Coupling: A key diagnostic feature is the coupling between the fluorine and carbon atoms.

-

CF₃ Carbon: The signal for the trifluoromethyl carbon will be split into a quartet by the three directly attached fluorine atoms (¹JCF), with a large coupling constant (typically > 250 Hz).

-

C-2 Carbon: The carbon directly attached to the -CF₃ group will also appear as a quartet due to two-bond coupling (²JCF), but with a smaller coupling constant (typically 30-40 Hz).[18]

-

Structure Verification with 2D NMR Spectroscopy

While 1D NMR is powerful, complex structures benefit from 2D NMR experiments for definitive assignment.

Figure 2: Workflow for structural elucidation using 1D and 2D NMR techniques.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[19][20] It would show cross-peaks connecting the signals for H-3, H-4, H-6, and the methoxy protons to their corresponding carbon signals (C-3, C-4, C-6, and -OCH₃ carbon), confirming their direct bonding.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J).[19][20][21] For example, the methoxy protons (~3.9 ppm) would show a correlation to C-5, confirming the position of the methoxy group. The aromatic protons would show multiple correlations that allow the entire carbon skeleton to be pieced together like a puzzle.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by established experimental protocols, provides an unambiguous structural confirmation of 5-methoxy-2-(trifluoromethyl)benzoic acid. The chemical shifts and coupling patterns observed are fully consistent with the known electronic effects of the methoxy, trifluoromethyl, and carboxylic acid substituents on the aromatic ring. The characteristic C-F coupling patterns in the ¹³C NMR spectrum serve as a definitive diagnostic tool. For unequivocal assignment in complex molecules, the application of 2D NMR techniques such as HSQC and HMBC is highly recommended as a self-validating system to confirm connectivity.

References

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

- Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]

- Stasyuk, A. J., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

- Supporting Information for an unspecified article, providing examples of NMR d

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Holmes, D. (2017). Basic Practical NMR Concepts: A Guide for the Modern Laboratory.

-

Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

- Supporting Information for an unspecified article, providing examples of NMR data for trifluoromethyl

-

NMR Facility, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. [Link]

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

-

AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scribd.com [scribd.com]

- 8. organomation.com [organomation.com]

- 9. benchchem.com [benchchem.com]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. aklectures.com [aklectures.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. rsc.org [rsc.org]

- 19. youtube.com [youtube.com]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 5-methoxy-2-(trifluoromethyl)benzoic acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and formulation design to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 5-methoxy-2-(trifluoromethyl)benzoic acid, a compound of interest in contemporary drug discovery. By integrating theoretical principles with actionable experimental protocols, this document serves as an essential resource for researchers, chemists, and formulation scientists. We will explore the molecular drivers of this compound's solubility, present a validated experimental workflow for its determination, and discuss the practical implications of the resulting data in a drug development context.

Compound Profile: 5-methoxy-2-(trifluoromethyl)benzoic acid

To understand the solubility of 5-methoxy-2-(trifluoromethyl)benzoic acid, we must first dissect its molecular architecture. The molecule's behavior in various solvents is a direct consequence of the interplay between its three key functional groups on a benzene ring: a carboxylic acid, a trifluoromethyl group, and a methoxy group.

| Property | Value | Source |

| CAS Number | 716-31-4 | [1] |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

| Melting Point | 95-96 °C | [1] |

| Appearance | White crystalline solid | [2][3] |

Key Functional Groups and Their Influence:

-

Carboxylic Acid (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This group is crucial for solubility in polar, protic solvents and its acidity allows for pH-dependent solubility in aqueous systems.[2][4]

-

Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing and highly lipophilic (fat-soluble).[5][6] The potent inductive effect of the three fluorine atoms increases the acidity of the carboxylic acid compared to benzoic acid itself.[6] Its primary contribution to solubility is enhancing interactions with non-polar or weakly polar organic solvents while decreasing solubility in water due to its hydrophobic nature.[2][5]

-

Methoxy (-OCH₃) Group: The methoxy group is considered moderately polar and can act as a hydrogen bond acceptor via its oxygen atom.[7][8] When attached to an aromatic ring, it has a dual electronic nature: it withdraws electrons through induction but can donate electrons into the ring via resonance.[8] It generally contributes to modest increases in solubility in a range of organic solvents.[7][9]

The strategic placement of these groups—the bulky, lipophilic -CF₃ group ortho to the acidic -COOH group, and the electron-donating -OCH₃ group meta to the -CF₃—creates a molecule with a complex and nuanced solubility profile.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For 5-methoxy-2-(trifluoromethyl)benzoic acid, we can anticipate the following interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group. High solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents cannot donate hydrogen bonds but are excellent acceptors. They will interact favorably with the carboxylic acid's hydroxyl proton and the overall molecular dipole. Good solubility is anticipated.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The polar carboxylic acid and methoxy groups will limit solubility, although the lipophilic trifluoromethyl group and the benzene ring will provide some favorable interaction.[2] Low solubility is expected.

Experimental Determination of Solubility: The Shake-Flask Method

To generate reliable and reproducible solubility data, a standardized experimental protocol is paramount. The equilibrium shake-flask method is a gold-standard technique recognized by regulatory bodies like the OECD.[10][11][12] It is designed to measure the thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent at a given temperature.

Workflow for Shake-Flask Solubility Determination

Sources

- 1. 5-Methoxy-2-(trifluoromethyl)benzoic acid CAS#: 716-31-4 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. nbinno.com [nbinno.com]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. ashp.org [ashp.org]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

A Prospective Crystallographic and Spectroscopic Analysis of 5-methoxy-2-(trifluoromethyl)benzoic acid: A Technical Guide for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of 5-methoxy-2-(trifluoromethyl)benzoic acid, a compound of significant interest in medicinal chemistry. While a definitive crystal structure is not yet publicly available, this document outlines a robust, field-proven methodology for its determination using single-crystal X-ray diffraction (SCXRD). We delve into the causality behind experimental choices, from crystallization strategies to data refinement, offering a self-validating protocol for researchers. Furthermore, this guide integrates spectroscopic techniques (FTIR, NMR) to provide a holistic understanding of the molecule's physicochemical properties. The strategic incorporation of the trifluoromethyl group often enhances pharmacokinetic profiles, making a thorough structural elucidation crucial for rational drug design.[1][2][3][4][5] This document serves as a vital resource for scientists engaged in the development of novel therapeutics, providing a clear pathway to obtaining and interpreting the crystal structure of this and similar compounds.

Introduction: The Significance of Structural Elucidation in Drug Design

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its biological activity. For pharmaceutical development, understanding the crystal structure of an active pharmaceutical ingredient (API) is non-negotiable. It governs critical properties such as solubility, stability, and bioavailability. 5-methoxy-2-(trifluoromethyl)benzoic acid represents a class of small molecules where the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group can lead to unique intermolecular interactions, influencing its solid-state properties.

The trifluoromethyl group, in particular, is a privileged moiety in modern drug design, known to enhance metabolic stability and membrane permeability.[1][3] Its presence can, however, introduce conformational complexities. Therefore, a definitive crystal structure analysis is paramount to understanding its structure-activity relationship (SAR). This guide provides the technical blueprint for achieving this.

Synthesis and Spectroscopic Characterization

A robust synthesis and thorough characterization are the precursors to any successful crystallographic study.

Synthesis of 5-methoxy-2-(trifluoromethyl)benzoic acid

While various synthetic routes to trifluoromethylated benzoic acids exist, a common approach involves the oxidation of the corresponding trifluoromethylated toluene derivative. A plausible synthetic pathway is outlined below.

Protocol 1: Synthesis of 5-methoxy-2-(trifluoromethyl)benzoic acid

-

Starting Material: 2-bromo-4-methoxytoluene.

-

Trifluoromethylation: The starting material can be subjected to a trifluoromethylation reaction, for instance, using the Ruppert-Prakash reagent (TMSCF3) or other suitable trifluoromethylating agents.

-

Oxidation: The resulting 5-methoxy-2-(trifluoromethyl)toluene is then oxidized to the corresponding benzoic acid. A common oxidizing agent for this transformation is potassium permanganate (KMnO4) in a basic solution, followed by acidification.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed using spectroscopic methods.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is expected to confirm the presence of key functional groups. Characteristic vibrational frequencies for benzoic acid derivatives include C=O stretching of the carboxylic acid, O-H stretching, and C-O stretching of the methoxy group.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the molecular structure in solution. The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern. 19F NMR will show a characteristic signal for the CF3 group.

Single-Crystal X-ray Diffraction: A Methodological Deep Dive

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid.[8][9][10][11][12] It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions.

Crystallization: The Art and Science of Growing Quality Crystals

Obtaining a high-quality single crystal is often the most challenging step.[13][14] The choice of solvent and crystallization technique is critical.

Table 1: Crystallization Strategies for 5-methoxy-2-(trifluoromethyl)benzoic acid

| Crystallization Method | Solvent System(s) | Rationale & Expected Outcome |

| Slow Evaporation | Dichloromethane, Ethyl Acetate, Acetone | Simple and effective for many organic compounds. The choice of solvents with varying polarity and boiling points allows for control over the evaporation rate.[13][15] |

| Vapor Diffusion | Inner Vial: Compound in Methanol; Outer Reservoir: Diethyl Ether | Ideal for small quantities. The slow diffusion of the anti-solvent (diethyl ether) into the solution of the compound in a more soluble solvent (methanol) gradually induces supersaturation and promotes slow crystal growth.[13][16] |

| Solvent Layering | Bottom Layer: Compound in Chloroform; Top Layer: Hexane | Creates a distinct interface between a dense solvent containing the dissolved compound and a less dense anti-solvent. Slow diffusion across this interface can yield high-quality crystals.[13] |

Experimental Workflow for Crystallization

Caption: Iterative workflow for crystal structure solution and refinement.

Hypothetical Crystallographic Data and Interpretation

As no experimental data has been published, the following table presents a hypothetical but plausible set of crystallographic data for 5-methoxy-2-(trifluoromethyl)benzoic acid, based on known structures of similar benzoic acid derivatives. [17][18] Table 2: Hypothetical Crystallographic Data for 5-methoxy-2-(trifluoromethyl)benzoic acid

| Parameter | Hypothetical Value |

| Chemical Formula | C9H7F3O3 |

| Formula Weight | 220.15 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.123(4) |

| b (Å) | 15.456(7) |

| c (Å) | 7.987(3) |

| β (°) | 105.21(2) |

| Volume (Å3) | 968.9(8) |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.509 |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.123 |

Interpretation of Hypothetical Data:

The hypothetical data suggests a monoclinic crystal system with the centrosymmetric space group P21/c, which is common for organic molecules. The key feature to analyze in the refined structure would be the intermolecular interactions. Benzoic acids typically form hydrogen-bonded dimers through their carboxylic acid groups. The presence of the methoxy and trifluoromethyl groups would likely lead to additional C-H···O and C-H···F interactions, influencing the overall crystal packing.

Conclusion and Future Directions

This technical guide provides a comprehensive, step-by-step methodology for the definitive crystal structure analysis of 5-methoxy-2-(trifluoromethyl)benzoic acid. By following these field-proven protocols, researchers can obtain high-quality structural data that is essential for understanding the solid-state properties of this molecule and for advancing its development as a potential therapeutic agent. The elucidation of its crystal structure will provide invaluable insights into its intermolecular interactions and packing motifs, which are critical for formulation and drug delivery strategies. The principles and techniques outlined herein are broadly applicable to the structural analysis of other novel small molecules in the pharmaceutical pipeline.

References

-

Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Refinement - X-Ray Crystallography. (n.d.). yetnet. Retrieved January 4, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 4, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Crystallization of small molecules. (n.d.). University of Barcelona. Retrieved January 4, 2026, from [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved January 4, 2026, from [Link]

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Fiveable. Retrieved January 4, 2026, from [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (2015). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved January 4, 2026, from [Link]

-

Refining X-ray Crystal Structures. (2019). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (2021). UCL Discovery. Retrieved January 4, 2026, from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Benzoic acid derivatives under pressure: a Raman spectroscopic overview. (n.d.). Indian Academy of Sciences. Retrieved January 4, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved January 4, 2026, from [Link]

-

Crystallization. (n.d.). University of Colorado Boulder. Retrieved January 4, 2026, from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved January 4, 2026, from [Link]

-

Crystallisation Techniques. (2006). University of Washington. Retrieved January 4, 2026, from [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019). International Union of Crystallography. Retrieved January 4, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019). ResearchGate. Retrieved January 4, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 4, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved January 4, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed. Retrieved January 4, 2026, from [Link]

- Process for the preparation of dihydroquinazolines. (n.d.). Google Patents.

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved January 4, 2026, from [Link]

- Preparation method of 2-trifluoromethyl benzoic acid. (n.d.). Google Patents.

-

2-Methoxy-5-(trifluoromethyl)benzoic acid. (n.d.). Cenmed Enterprises. Retrieved January 4, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. ias.ac.in [ias.ac.in]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. pulstec.net [pulstec.net]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 15. depts.washington.edu [depts.washington.edu]

- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 17. journals.iucr.org [journals.iucr.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Characterization and Identification of 5-Methoxy-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential methodologies for the initial characterization and identification of the novel compound, 5-methoxy-2-(trifluoromethyl)benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a robust and validated analytical workflow is paramount for its unambiguous identification and quality control. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.

Introduction: The Significance of 5-Methoxy-2-(trifluoromethyl)benzoic Acid

5-Methoxy-2-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid featuring two key functional groups that impart unique electronic and steric properties: a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃). The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct substitution pattern on the benzene ring, influencing the molecule's reactivity, acidity, and potential biological activity. Understanding the precise chemical identity and purity of this compound is the foundational step in any research and development endeavor.

This guide will detail the critical analytical techniques required for a thorough initial characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-methoxy-2-(trifluoromethyl)benzoic acid is essential for its handling, storage, and the design of analytical methods.

| Property | Value | Source |

| CAS Number | 716-31-4 | [1] |

| Molecular Formula | C₉H₇F₃O₃ | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Melting Point | 95-96 °C | [1] |

| Boiling Point (Predicted) | 294.4 ± 40.0 °C | [1] |

| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.11 ± 0.36 | [1] |

| Appearance | Solid | [3] |

| Storage | Sealed in dry, room temperature | [2] |

The Characterization Workflow: A Multi-Technique Approach

A single analytical technique is insufficient for the complete characterization of a novel compound. The following workflow outlines a multi-pronged approach, where each technique provides a unique and complementary piece of structural information.

Caption: A logical workflow for the comprehensive characterization of 5-methoxy-2-(trifluoromethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 5-methoxy-2-(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The proton ortho to the carboxylic acid will likely be the most downfield.

-

Methoxy Protons (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methoxy group.

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (δ ~165-170 ppm): The carboxylic acid carbonyl carbon will be significantly downfield.

-

Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the methoxy and trifluoromethyl substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (δ ~120-125 ppm): A quartet due to the one-bond coupling with the three fluorine atoms.

-

Methoxy Carbon (δ ~55-60 ppm): A single peak for the methoxy carbon.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3000 | C-H stretch | Aromatic |

| ~2950, ~2850 | C-H stretch | Methoxy |

| 1710-1680 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1320-1100 | C-F stretch | Trifluoromethyl |

| 1250-1000 | C-O stretch | Methoxy |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[4] The strong C=O stretch is also a key diagnostic peak.[4]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information.

Expected Mass Spectrum

-

Molecular Ion Peak (M⁺): A peak at m/z 220, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of a hydroxyl radical (-OH, M-17) resulting in a peak at m/z 203.

-

Loss of a methoxy radical (-OCH₃, M-31) resulting in a peak at m/z 189.

-

Loss of a carboxyl group (-COOH, M-45) resulting in a peak at m/z 175.[5]

-

Decarboxylation (-CO₂, M-44) leading to a peak at m/z 176.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI: Infuse the sample solution into the ESI source and acquire the spectrum in both positive and negative ion modes.

-

EI: Introduce the sample via a direct insertion probe or a GC inlet.

-

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the primary technique for determining the purity of the synthesized compound and for identifying any potential impurities.

Rationale for Method Development

A reversed-phase HPLC method is generally suitable for the analysis of aromatic carboxylic acids. A C18 column is a good starting point, providing retention based on the hydrophobicity of the analyte. The mobile phase will typically consist of an aqueous component with an organic modifier (e.g., acetonitrile or methanol). Acidification of the mobile phase (e.g., with formic acid or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times.

Experimental Protocol for HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical starting point would be a gradient from 30% B to 90% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy, likely around 254 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

-

Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-methoxy-2-(trifluoromethyl)benzoic acid may not be readily available, the safety precautions for similar aromatic carboxylic acids and trifluoromethyl-containing compounds should be followed.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do not induce vomiting.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The initial characterization and identification of 5-methoxy-2-(trifluoromethyl)benzoic acid requires a systematic and multi-faceted analytical approach. By combining the structural insights from NMR and FT-IR spectroscopy, molecular weight confirmation from mass spectrometry, and purity assessment from HPLC, researchers can establish a comprehensive and reliable analytical profile for this compound. This robust characterization is the essential foundation for its successful application in drug discovery, materials science, and other advanced research fields.

References

- Supporting Information for a scientific article. (URL not provided)

- Supporting Information for a scientific article. (URL not provided)

- Supporting Information - The Royal Society of Chemistry. (URL not provided)

- 5-Methoxy-2-(trifluoromethyl)benzoic acid product page. (URL not provided)

- HANGZHOU TIANYE CHEMICALS CO., LTD. 5-Methoxy-2-(trifluoromethyl)benzoic acid. (URL not provided)

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

- Table of Characteristic IR Absorptions. (URL not provided)

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

SpectraBase. 2-Methoxy-5-(trifluoromethyl)benzoic acid - Optional[ATR-IR] - Spectrum. [Link]

-

Cenmed Enterprises. 2-Methoxy-5-(trifluoromethyl)benzoic acid (C007B-529074). [Link]

- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]

-

Chegg. Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. [Link]

-

Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

-

PubMed. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. [Link]

- Google Patents.

- Lecture notes by Eugene E. Kwan. Lecture 3: Coupling Constants. (URL not provided)

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

-

ResearchGate. Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. [Link]

-

ResearchGate. FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... [Link]

Sources

- 1. 5-Methoxy-2-(trifluoromethyl)benzoic acid CAS#: 716-31-4 [chemicalbook.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. 5-Methoxy-2-(trifluoromethyl)benzoic acid | 716-31-4 [sigmaaldrich.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activity Screening of 5-Methoxy-2-(Trtrifluoromethyl)benzoic Acid Derivatives: From Target Identification to Lead Optimization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-methoxy-2-(trifluoromethyl)benzoic acid represent a compelling scaffold in medicinal chemistry. The strategic incorporation of an electron-donating methoxy group and a lipophilic, metabolically robust trifluoromethyl group can bestow unique pharmacological properties upon the parent benzoic acid structure.[1][2][3] This guide provides a comprehensive framework for the systematic biological activity screening of this compound class. It moves beyond rote protocols to detail the underlying rationale for experimental design, from initial high-throughput screening (HTS) campaigns to in-depth mechanism of action (MoA) studies and selectivity profiling. By grounding methodologies in established principles of drug discovery, this document serves as a technical resource for scientists aiming to unlock the therapeutic potential of these promising molecules.

The Therapeutic Potential and Strategic Considerations for Screening

The Chemical Significance of the Methoxy and Trifluoromethyl Groups

The design of 5-methoxy-2-(trifluoromethyl)benzoic acid derivatives is a deliberate exercise in medicinal chemistry. Each functional group is chosen for its ability to modulate the molecule's physicochemical and pharmacokinetic properties.[2]

-

The Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group is a well-established strategy in modern drug design.[2] Its strong electron-withdrawing nature can significantly alter the acidity of the benzoic acid proton, influencing target interactions.[1][3] Furthermore, the -CF3 group substantially increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][3] Crucially, it often serves to block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[1][4]

-

The Methoxy (-OCH3) Group: The methoxy group, in contrast, is an electron-donating group. Its presence can modulate the electronic properties of the aromatic ring, influencing how the molecule fits into and interacts with a biological target. The position of this group is critical and can be optimized to fine-tune binding affinity and selectivity.

The combination of these two groups on a benzoic acid scaffold creates a molecule with a unique profile, suggesting potential for interaction with a variety of biological targets, from enzymes like kinases and neuraminidases to cellular receptors.[5]

Rationale for Screening: Target-Based vs. Phenotypic Approaches

The initial step in screening a new library of compounds is to decide on the overall strategy. There are two primary philosophies: target-based screening and phenotypic screening.[6]

-

Target-Based Screening: This approach involves testing compounds against a single, purified biological target, such as a specific enzyme or receptor.[6] It is highly efficient and provides immediate information about the molecular mechanism. However, it requires prior knowledge or a strong hypothesis about the relevant target.[6]

-

Phenotypic Screening: This method involves testing compounds on whole cells or even whole organisms to see if they produce a desired physiological change (a "phenotype"), such as inducing cancer cell death or reducing inflammation.[6] Its major advantage is that it does not require prior knowledge of the target and can lead to the discovery of first-in-class medicines with novel mechanisms of action.[6][7] The primary challenge is the subsequent process of "target deconvolution"—identifying the specific molecular target responsible for the observed effect.[6][8]

For a novel class of compounds like 5-methoxy-2-(trifluoromethyl)benzoic acid derivatives, a parallel or sequential approach can be highly effective. Initial target-based screens against known targets for benzoic acid derivatives (e.g., cyclooxygenases, carbonic anhydrases) could be run alongside broader phenotypic screens (e.g., cancer cell viability assays).[9][10]

Designing a Robust High-Throughput Screening (HTS) Cascade

High-throughput screening (HTS) is the cornerstone of modern drug discovery, utilizing automation and miniaturized formats to test thousands to millions of compounds rapidly.[11][12][13] A successful HTS campaign is not just about speed; it is about generating high-quality, reproducible data.

Assay Development and Miniaturization

The foundation of any HTS is a robust and reliable assay. Key considerations include:

-

Format: Assays are typically performed in 96, 384, or 1536-well microplates to minimize reagent use and maximize throughput.[11][12]

-

Detection Method: The choice of detection (e.g., fluorescence, luminescence, absorbance) depends on the biological question.[11] Luminescence assays, for example, are often highly sensitive with a large dynamic range, making them suitable for many cell-based and biochemical screens.

-

Assay Validation: Before screening the full library, the assay must be rigorously validated. A key statistical parameter used for this is the Z'-factor .

The Self-Validating System: Controls and the Z'-Factor

A well-designed assay protocol is a self-validating system. This is achieved through the rigorous use of controls on every plate.

-

Negative Control: Typically consists of the assay components and the vehicle (e.g., DMSO) in which the compounds are dissolved. This represents baseline (0% effect) activity.

-

Positive Control: A known activator or inhibitor of the target/pathway. This represents the maximum (100% effect) signal.

The quality of the assay is determined by the separation between these controls, which is quantified by the Z'-factor.

Z'-Factor = 1 - ( (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| )

Where SD is the standard deviation.

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent assay, suitable for HTS |

| 0 to 0.5 | Marginal assay, may require optimization |

| < 0 | Unacceptable assay |

An assay with a Z'-factor consistently above 0.5 is considered robust and reliable for a full-scale screening campaign.

Primary Screening: Identifying Initial "Hits"